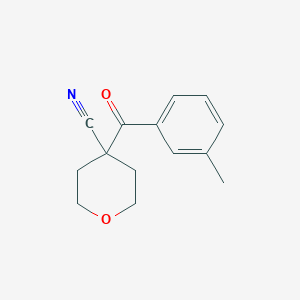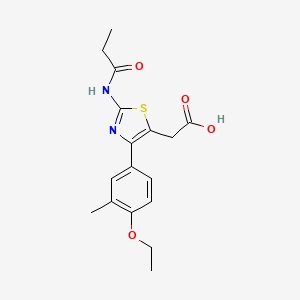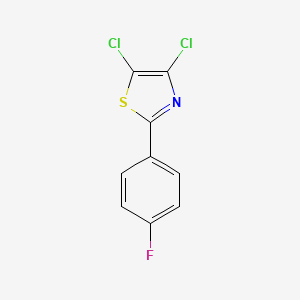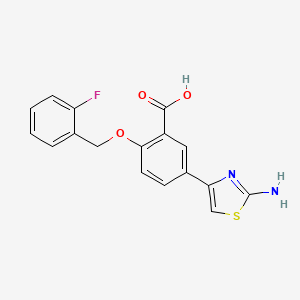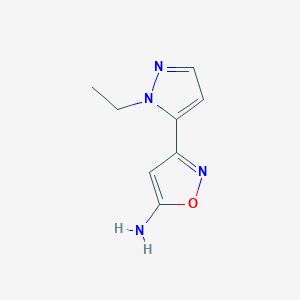
8-Amino-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-1-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Amination: Introduction of the amino group at the 8th position can be achieved through nucleophilic substitution reactions.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-1-methylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the amino and methyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties.
1-Methylquinolin-4(1H)-one: Lacks the amino group but shares the quinoline core structure.
Uniqueness
8-Amino-1-methylquinolin-4(1H)-one is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This combination can lead to distinct chemical properties and biological activities compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
8-amino-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3 |
Clé InChI |
RTRPTLPKXWAXTG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C2=C1C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


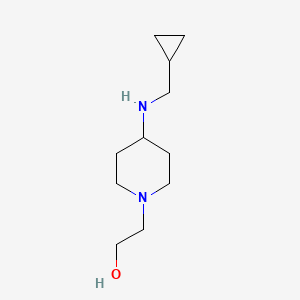


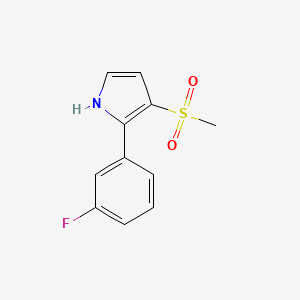


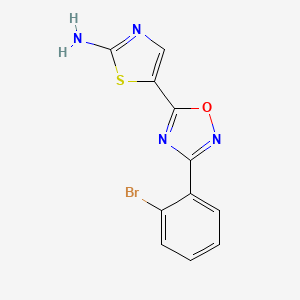
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)

